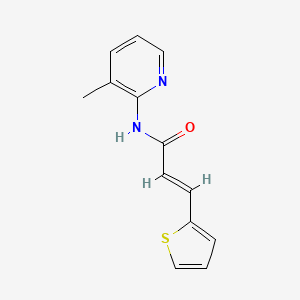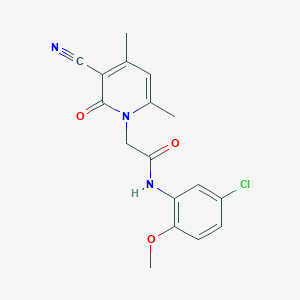![molecular formula C15H19N3O4S B5400223 N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5400223.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. This compound is commonly referred to as DIDS and is a member of the class of sulfonamides. DIDS is widely used as a pharmacological tool to study the function of various ion channels, transporters, and enzymes.
作用機序
DIDS inhibits the activity of ion channels and transporters by binding to a specific site on the protein. The binding of DIDS to the protein causes a conformational change, which results in the inhibition of the protein's activity. DIDS has been shown to bind to the extracellular domain of the CFTR chloride channel, which prevents the channel from opening and conducting chloride ions.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. Inhibition of the CFTR chloride channel by DIDS has been shown to increase the viscosity of mucus in the airways, which is a characteristic feature of cystic fibrosis. DIDS has also been shown to inhibit the activity of the VRAC chloride channel, which is involved in regulating cell volume. Inhibition of the NHE by DIDS has been shown to decrease intracellular pH and increase the sensitivity of cells to acidosis.
実験室実験の利点と制限
DIDS has several advantages as a pharmacological tool in scientific research. It is a highly specific inhibitor of ion channels and transporters, which allows for the precise manipulation of cellular functions. DIDS is also relatively easy to use and has a long shelf life. However, there are some limitations to the use of DIDS in lab experiments. DIDS has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, the inhibition of ion channels and transporters by DIDS can have unintended consequences, which can make it difficult to draw definitive conclusions from experimental data.
将来の方向性
There are several future directions for the use of DIDS in scientific research. One area of interest is the role of DIDS in regulating the activity of the VRAC chloride channel. The VRAC channel is involved in a variety of physiological processes, including cell volume regulation and apoptosis. Understanding the role of DIDS in regulating VRAC activity could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders. Another area of interest is the development of more specific inhibitors of ion channels and transporters. While DIDS is a highly specific inhibitor, there is still room for improvement in terms of selectivity and potency. The development of more specific inhibitors could lead to a better understanding of the function of ion channels and transporters in health and disease.
合成法
The synthesis of DIDS involves the reaction of 4-chloro-2-nitroaniline with diethyl sulfonate to form 4-(diethylsulfamoyl)-2-nitroaniline. This intermediate compound is then reacted with methyl isoxazole-3-carboxylate to form DIDS. The yield of this synthesis method is approximately 50%.
科学的研究の応用
DIDS is widely used as a pharmacological tool in scientific research. It has been shown to inhibit various ion channels, transporters, and enzymes. DIDS has been used to study the function of chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). DIDS has also been shown to inhibit the activity of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH.
特性
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)16-15(19)14-10-11(3)22-17-14/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUXKZTULGXZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5400149.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5400151.png)


![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5400173.png)
![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)
![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5400199.png)
![N-butyl-N-isopropyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400203.png)
![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)

